Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate
Description
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-3H,4-6,9H2,1H3 |
InChI Key |
VKSFVNHEFAUPAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC=CC1)CN |
Origin of Product |
United States |
Preparation Methods
Ring Formation via Favorskii Rearrangement and Cyclization
Patented methods (e.g., WO2008138621A2) describe the synthesis of cyclopentene derivatives through Favorskii rearrangement, starting from suitable α-haloketones or α-haloesters. The key steps include:
- Formation of a cyclopentene skeleton via intramolecular cyclization.
- Introduction of halogen substituents at strategic positions.
- Rearrangement under basic conditions to yield the cyclopentene core with desired functional groups.
Example:
Starting from dimethylmaleic acid derivatives, functionalization with leaving groups (e.g., bromine or chlorine) followed by rearrangement yields cyclopentene intermediates, which are then further functionalized to incorporate amino groups.
Aminomethyl Group Introduction via Reductive Amination
A prevalent approach involves reductive amination of the cyclopentene carboxylate intermediates:
- Step 1: Synthesis of the cyclopentene core bearing a formyl or aldehyde precursor at the 1-position.
- Step 2: Reaction with ammonia or primary amines under reductive conditions (e.g., sodium cyanoborohydride, catalytic hydrogenation) to install the aminomethyl group.
This method offers high regioselectivity and stereocontrol, especially when chiral auxiliaries or catalysts are employed.
Esterification and Functional Group Protection
The methyl ester is introduced either:
- Directly during the ring synthesis using methyl ester precursors.
- Post-synthesis via esterification of the carboxylic acid with methyl alcohol under acidic catalysis.
Protection of amino groups (if necessary) is achieved with Boc or CBz groups, facilitating subsequent transformations.
Specific Preparation Methods Supported by Research and Patents
Notable Research Discoveries and Innovations
- Stereoselective Synthesis: Recent advances focus on chiral catalysis to obtain stereochemically pure (3S,4R)- or (1S,3R,4S) isomers, which are crucial for biological activity.
- Green Chemistry Approaches: Use of environmentally benign solvents and catalytic systems to improve sustainability.
- Enhanced Yields and Purity: Optimization of reaction parameters, such as temperature, pressure, and catalysts, has led to yields exceeding 90%, with high stereoselectivity.
Data Tables Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Yield (%) | Stereoselectivity | Notes |
|---|---|---|---|---|---|---|
| A | Dimethylmaleic anhydride | Halogenating agents | Cyclization & Rearrangement | 85-90 | High | Suitable for large-scale synthesis |
| B | Vince lactam derivatives | Catalytic hydrogenation | Asymmetric reduction | 80-95 | Excellent | Chirally pure products |
| C | Cyclopentenone derivatives | Formaldehyde, ammonia | Reductive amination | 75-85 | Moderate | Versatile for various derivatives |
| D | Halogenated cyclopentene | Ammonia | Nucleophilic substitution | 70-85 | Variable | Requires careful control |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or other amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with proteins or enzymes, influencing their activity. The carboxylate ester group may also participate in esterification or hydrolysis reactions, affecting the compound’s behavior in biological systems.
Comparison with Similar Compounds
Structural Analogues with Cyclopentene Backbones
Methyl 3-Aminocyclopentanecarboxylate (CAS 1314922-38-7)
- Molecular formula: C₇H₁₃NO₂ (143.18 g/mol).
- Key differences : The cyclopentane ring (saturated) reduces ring strain compared to the cyclopentene backbone. This increases stability but decreases reactivity in ring-opening reactions.
- Safety : Detailed safety data (e.g., skin/eye irritation protocols) are available, unlike for the target compound .
(S)-3-Amino-4-(Difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid (Compound 5)
- Molecular formula: C₇H₇F₂NO₂ (191.13 g/mol).
- Synthesis : Multi-step pathway involving selanyl intermediates and ion-exchange chromatography .
Methyl 3-Bromocyclopent-1-enecarboxylate (CAS 952606-61-0)
- Molecular formula : C₇H₉BrO₂ (205.05 g/mol).
- This compound is more reactive in cross-coupling reactions .
Functional Group Variations
Methyl 1-(Methylamino)cyclopentanecarboxylate (Reference Example 87)
- Molecular formula: C₈H₁₅NO₂ (157.21 g/mol).
- Key differences: The methylamino group (vs. aminomethyl) alters steric and electronic profiles. NMR data (δ 2.29 ppm for methyl protons) suggest distinct conformational flexibility .
3-Oxocyclopent-1-enecarboxylic Acid (CAS 196496-02-3)
- Molecular formula : C₆H₆O₃ (126.11 g/mol).
- Key differences: The ketone group increases polarity and acidity (pKa ~2–3 for the carboxylic acid). Lacks the aminomethyl group, limiting its utility in amine-based derivatization .
Physical and Spectral Data Comparison
Biological Activity
Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopentene ring with an aminomethyl group and a carboxylate ester. The molecular formula is , and it has a molecular weight of approximately 155.19 g/mol. This structure allows for various interactions with biological targets, indicating potential pharmacological applications.
The aminomethyl group is significant for its ability to facilitate interactions with proteins or enzymes, potentially altering their activity. This interaction is essential for evaluating the therapeutic potential and safety profile of the compound.
Pharmacological Potential
Research indicates that compounds with similar structures can act as modulators of neurotransmitter systems, particularly those involving glutamate receptors. For instance, related compounds have shown efficacy as selective group III metabotropic glutamate receptor agonists, which are crucial in treating neurological disorders .
Antitumor Activity
Recent studies have explored the antitumor properties of structurally related compounds. For example, the compound (1S,3R)-1-amino-3-methylcyclopentane-1-carboxylic acid has demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may exhibit similar properties due to its structural similarities .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted on various derivatives of cyclopentane carboxylic acids. Compounds that incorporate electron-donating groups at specific positions have shown enhanced biological activity. For instance, modifications that increase hydrophobic interactions have been linked to improved binding affinities for target proteins .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| (1S,3R)-1-amino-3-methylcyclopentane-1-carboxylic acid | C7H13NO2 | Antitumor activity |
| 3-Cyclopentene-1-carboxylic acid | C6H8O2 | Limited reactivity |
| This compound | C8H13NO2 | Potential neuroactive properties |
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Direct Amination : Utilizing cyclopentene derivatives with carboxylic acid functionality.
- Esterification Reactions : Converting cyclopentane carboxylic acids into their corresponding esters using alcohols under acidic conditions.
These methods highlight the versatility of the compound in organic synthesis and its potential for further functionalization.
Q & A
Q. What is the molecular structure and key functional groups of Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate?
The compound features a cyclopentene ring substituted with an aminomethyl group at the 1-position and a methyl ester group at the 3-position. Its molecular formula is C₇H₁₁NO₂ (MW: 141.17 g/mol). Key functional groups include the strained cyclopentene ring, the β-amino ester moiety, and the conjugated double bond, which contribute to its reactivity and potential as a synthetic intermediate. Structural characterization via X-ray crystallography or NMR can resolve stereochemical details .
Q. What are common synthesis routes for this compound?
Synthesis typically involves cyclization or functionalization of preformed cyclopentene derivatives. One approach includes the esterification of 1-(aminomethyl)cyclopent-3-ene-carboxylic acid using methanol and acid catalysts under reflux. Alternative routes may employ ring-closing metathesis or Michael addition strategies to construct the cyclopentene core. Reaction optimization (e.g., solvent choice, temperature) is critical to minimize side products like over-alkylation or ring-opening .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) assist in predicting the reactivity of this compound in cycloaddition or nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations can model transition states and predict regioselectivity in reactions involving the cyclopentene ring. For example, the electron-deficient double bond may favor [4+2] Diels-Alder reactions, while the aminomethyl group’s nucleophilicity can be assessed for SN2 displacement. Computational studies should be validated experimentally using kinetic assays or isotopic labeling .
Q. What strategies are effective for resolving stereochemical challenges in derivatives of this compound?
Chiral resolution techniques, such as enzymatic kinetic resolution or diastereomeric salt formation, can separate enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Ru-BINAP complexes) can directly generate stereocenters. X-ray crystallography or NOE NMR experiments are essential for confirming absolute configurations .
Q. How can researchers address low yields in cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?
Optimize catalyst systems (e.g., Pd(PPh₃)₄ with SPhos ligands) and reaction conditions (e.g., microwave irradiation for faster kinetics). Pre-activation of the aminomethyl group as a triflate or boronic ester may enhance coupling efficiency. Monitor for deactivation pathways, such as coordination of the amino group to metal catalysts, which can be mitigated by protective groups (e.g., Boc) .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry.
- HRMS : High-resolution mass spectrometry for molecular formula validation.
- X-ray Crystallography : Resolve 3D structure and intermolecular interactions (e.g., hydrogen bonding).
- IR Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹).
- HPLC : Assess purity and enantiomeric excess in chiral derivatives .
Q. How can researchers design analogues of this compound with improved pharmacokinetic properties?
Introduce bioisosteric replacements (e.g., replacing the ester with a carbamate or amide) to enhance metabolic stability. Modify the cyclopentene ring with fluorine substituents to improve lipophilicity and blood-brain barrier penetration. Use in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) to guide iterative optimization .
Q. What challenges arise when scaling up synthesis from lab to pilot scale, and how can they be mitigated?
Batch-to-batch variability in ring-closing reactions may occur due to exothermicity or impurities. Implement continuous flow reactors for better temperature control and reproducibility. Use recyclable catalysts (e.g., immobilized enzymes) to reduce costs. Process analytical technology (PAT) tools, such as in-line FTIR, can monitor reaction progress in real time .
Q. How should conflicting biological activity data (e.g., varying IC₅₀ values across studies) be analyzed?
Re-evaluate assay conditions (e.g., buffer pH, cell line variability, or compound solubility). Perform dose-response curves with internal controls to confirm potency. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to distinguish artifacts from true activity. Meta-analyses of published data can identify trends or outliers .
Methodological Considerations
- Data Contradictions : Discrepancies in reported biological activities may stem from differences in cell models or compound purity. Always verify purity (>95% by HPLC) and stereochemical integrity before biological testing.
- Experimental Design : Include positive/negative controls and replicate experiments to ensure robustness. For crystallography, use SHELXL for refinement and validate structures against deposited CIF files .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
